molecular formula C11H5FeN-10 B15321105 {1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine

{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine

Cat. No.: B15321105
M. Wt: 207.01 g/mol
InChI Key: KOZYOKXPAAZISN-UHFFFAOYSA-N
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Description

{1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine is a complex organometallic compound It features a unique spirobi structure, incorporating a ferrocene-like iron center within a highly strained polycyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the pentacyclic framework through a series of cycloaddition reactions. The iron center is then introduced via a metalation reaction, followed by the attachment of the methanamine group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cycloaddition steps and the development of more efficient catalysts for the metalation and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

{1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine undergoes a variety of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, typically affecting the iron center.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.

Scientific Research Applications

Chemistry

In chemistry, {1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine is studied for its unique electronic properties and potential as a catalyst in organic reactions.

Biology

While its biological applications are less explored, the compound’s structural features suggest potential use in bioinorganic chemistry, particularly in the design of metal-based drugs.

Medicine

Industry

In industry, the compound’s stability and reactivity make it a candidate for use in advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which {1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine exerts its effects involves coordination chemistry. The iron center can interact with various substrates, facilitating reactions through electron transfer processes. The polycyclic framework provides a rigid structure that can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: A simpler organometallic compound with a similar iron center but lacking the complex polycyclic structure.

  • Pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane derivatives : Compounds with similar polycyclic frameworks but different functional groups.

Uniqueness

The uniqueness of {1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine lies in its combination of a ferrocene-like iron center with a highly strained polycyclic framework. This structure imparts unique electronic properties and reactivity, distinguishing it from simpler organometallic compounds.

Properties

Molecular Formula

C11H5FeN-10

Molecular Weight

207.01 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanamine;iron

InChI

InChI=1S/C6H4N.C5H.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h5,7H2;1H;/q2*-5;

InChI Key

KOZYOKXPAAZISN-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CN.[Fe]

Origin of Product

United States

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